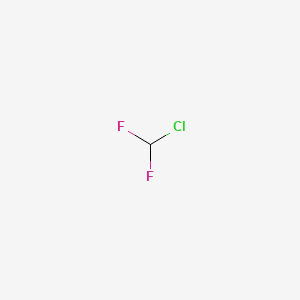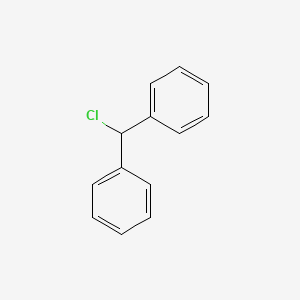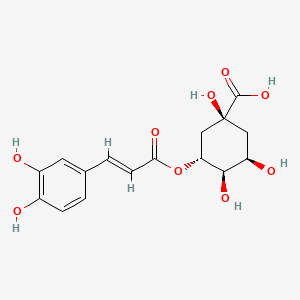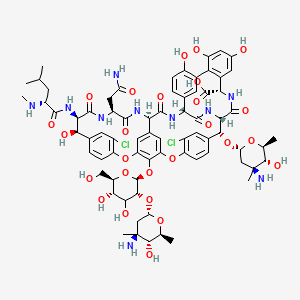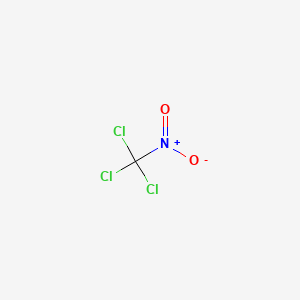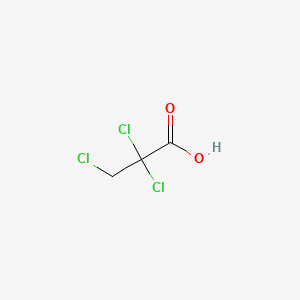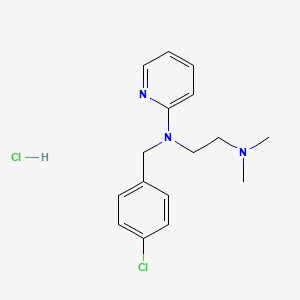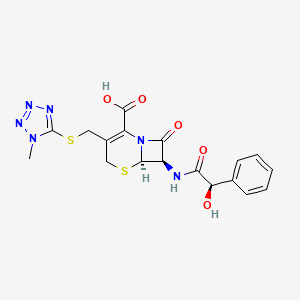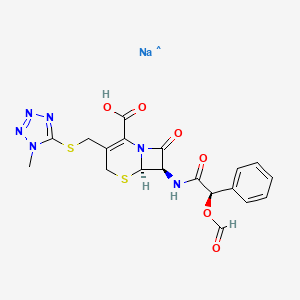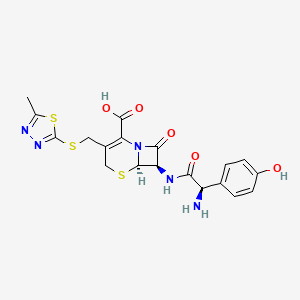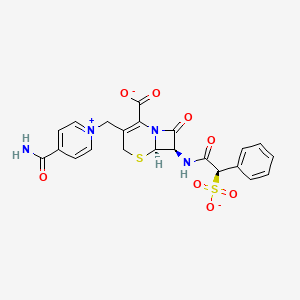
头孢苏洛丁钠
描述
Cefsulodin Sodium is the sodium salt form of cefsuldin, a semi-synthetic, third-generation cephalosporin antibiotic with a narrow spectrum of activity . It has activity against Pseudomonas aeruginosa and Staphylococcus aureus but little activity against other bacteria .
Synthesis Analysis
A study was conducted to separate and characterize the impurities in cefsulodin sodium raw material using liquid chromatography/tandem mass spectrometry (LC/MS/MS) . The analytes were separated on a Kromasil 100-5C18 column using a gradient elution with a mobile phase consisting of 1% ammonium sulphate aqueous solution and acetonitrile .Molecular Structure Analysis
The fragmentation behaviors of cefsulodin and its impurities were studied and the structures of the impurities were deduced based on the MS n data . The structures of ten unknown impurities were proposed based on the work carried out in this study .Chemical Reactions Analysis
The degradation behaviors of cefsulodin sodium were also studied . This revealed that cefsulodin sodium should be stored in a dry, cool, and dark closed container .Physical And Chemical Properties Analysis
Cefsulodin Sodium has a molecular weight of 554.5 g/mol . It is a cephalosporin, a primary carboxamide, and an organosulfonic acid .科学研究应用
Microbial Quality Testing in Water and Dairy Industries
Cefsulodin Sodium is utilized in the water and dairy industries for microbial quality testing. It helps in ensuring the safety and quality of products by detecting the presence of specific bacteria .
Selective Growth Medium for Pathogens
It is used in CIN (cefsulodin-Irgasan-novobiocin) agar, which is a selective growth medium for isolating Yersinia species, particularly Yersinia enterocolitica , from samples .
Antibiotic Research and Development
Cefsulodin Sodium’s unique activity against Pseudomonas aeruginosa makes it a valuable compound for the development of new antibiotics and the study of antibiotic resistance mechanisms .
Cell Culture Applications
In cell culture, Cefsulodin Sodium can be used for selection experiments and to study drug resistance involving susceptible microbes .
Study of Penicillin-Binding Proteins (PBPs)
Researchers use Cefsulodin Sodium to study the expression, binding, and inhibition of PBPs, which are crucial for bacterial cell wall mucopeptide synthesis .
Investigating Multidrug Resistance-Associated Protein 4 (MRP4)
Cefsulodin Sodium is a substrate for rat Oatp1a4 and has been used to study the efflux transport of prostaglandin E2 across the mouse blood-brain barrier, contributing to our understanding of MRP4 .
Mechanisms of Action Studies
The compound’s mechanism of action, like many lactam antibiotics, involves the inhibition of cell wall synthesis by competitively inhibiting PBP crosslinking of peptidoglycan. This is crucial for understanding how antibiotics work and for developing new drugs .
Drug Resistance Studies
Cefsulodin Sodium is used in drug resistance studies involving microbes like Staphylococcus aureus . It helps in understanding how bacteria develop resistance to antibiotics and in finding ways to counteract this resistance .
作用机制
Target of Action
Cefsulodin Sodium, a third-generation cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics like Cefsulodin Sodium .
Mode of Action
Cefsulodin Sodium interacts with its targets, the penicillin-binding proteins, by binding to them . This binding inhibits the synthesis of the bacterial cell wall . The beta-lactam ring within the structure of Cefsulodin Sodium is responsible for this binding . This interaction and the resulting inhibition of cell wall synthesis lead to the death of the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by Cefsulodin Sodium is the synthesis of the bacterial cell wall . By inhibiting this pathway, Cefsulodin Sodium prevents the proper formation of the cell wall, leading to bacterial cell lysis and death .
Pharmacokinetics
The pharmacokinetics of Cefsulodin Sodium, like other third-generation cephalosporins, have been studied after intravenous and intramuscular administration . Under normal conditions, the major route of elimination for Cefsulodin Sodium is via the kidneys . The elimination half-life of Cefsulodin Sodium is not clearly established but is expected to be similar to other third-generation cephalosporins, which have a half-life ranging between 1.5 and 2.5 hours .
Result of Action
The molecular and cellular effects of Cefsulodin Sodium’s action primarily involve the disruption of the bacterial cell wall. This disruption leads to cell lysis and the subsequent death of the bacteria . Cefsulodin Sodium is particularly active against Pseudomonas aeruginosa , a common cause of hospital-acquired infections.
安全和危害
属性
IUPAC Name |
sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O8S2.Na/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12;/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34);/q;+1/p-1/t15-,17-,21-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REACMANCWHKJSM-DWBVFMGKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N4NaO8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52152-93-9 (Parent), 52152-93-9 (mono-hydrochloride salt) | |
| Record name | Cefsulodin sodium [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052152939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
554.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cefsulodin sodium | |
CAS RN |
52152-93-9 | |
| Record name | Cefsulodin sodium [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052152939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinium, 4-(aminocarbonyl)-1-[[(6R,7R)-2-carboxy-8-oxo-7-[[(2R)-2-phenyl-2-sulfoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrogen [6R-[6α,7β(R*)]]-4-carbamoyl-1-[[2-carboxylato-8-oxo-7-(phenylsulphonatoacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridinium, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.431 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFSULODIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D087186PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



